

# Mps1 inhibitors in clinical trials and preclinical data

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CCT251455 |           |
| Cat. No.:            | B606552   | Get Quote |

# Mps1 Inhibitors: A Comparative Guide for Researchers

An in-depth analysis of Monopolar Spindle 1 (Mps1) inhibitors in clinical and preclinical development, presenting key data, experimental methodologies, and pathway visualizations to inform research and drug development professionals.

Monopolar spindle 1 (Mps1), a conserved serine/threonine kinase, is a critical component of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism ensuring accurate chromosome segregation during mitosis. Its overexpression in various cancers has made it an attractive target for anticancer therapies. Inhibition of Mps1 disrupts the SAC, leading to premature mitotic exit, chromosome missegregation, aneuploidy, and ultimately, cancer cell death. This guide provides a comparative overview of notable Mps1 inhibitors that have entered clinical trials or have shown significant preclinical promise.

### **Mps1 Inhibitors in Clinical Development**

Several Mps1 inhibitors have advanced into clinical trials, primarily in combination with taxanes, which are microtubule-stabilizing agents that activate the SAC. The rationale for this combination is that Mps1 inhibition abrogates the mitotic arrest induced by taxanes, leading to a synergistic cytotoxic effect.



| Inhibitor                   | Developer/Spo<br>nsor     | Phase                   | Indication(s)                                                       | Key Clinical<br>Findings/Statu<br>s                                                                                                                                                                |
|-----------------------------|---------------------------|-------------------------|---------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| BAY 1161909<br>(Empesertib) | Bayer                     | Phase I<br>(Terminated) | Advanced Solid<br>Malignancies                                      | The maximum tolerated dose (MTD) was determined to be 90 mg twice daily with paclitaxel. The trial was terminated early due to the parallel development of BAY 1217389.[1]                         |
| BAY 1217389                 | Bayer                     | Phase I                 | Solid Tumors,<br>Breast Cancer                                      | The MTD was established at 64 mg twice daily with paclitaxel. Dose-limiting toxicities were primarily hematologic. Confirmed overall responses were observed in 31.6% of evaluable patients.[2][3] |
| CFI-402257                  | Treadwell<br>Therapeutics | Phase I/II              | Advanced Solid<br>Tumors,<br>ER+/HER2-<br>Advanced Breast<br>Cancer | Received FDA Fast Track Designation for ER+/HER2- advanced breast cancer. Showed                                                                                                                   |



|                          |                                                       |         |                                                                                             | an overall response rate (ORR) of 5% as monotherapy in advanced solid tumors and 10% in combination with fulvestrant in ER+/PR+/HER2- breast cancer.[4] [5]                         |
|--------------------------|-------------------------------------------------------|---------|---------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| BOS172722<br>(CCT289346) | Boston Pharmaceuticals / Institute of Cancer Research | Phase I | Advanced Non-<br>hematologic<br>Malignancies,<br>Triple-Negative<br>Breast Cancer<br>(TNBC) | In a phase I trial in combination with paclitaxel, eight partial responses were observed in 35 evaluable patients across four different tumor types.[6] The trial has completed.[7] |

### **Preclinical Mps1 Inhibitors of Note**

A number of Mps1 inhibitors have demonstrated compelling activity in preclinical studies, providing valuable insights into the therapeutic potential of targeting this kinase.



| Inhibitor  | Key Preclinical Findings                                                                                                                                                                           |  |
|------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Reversine  | A potent Mps1 inhibitor with an IC50 of approximately 3-6 nM.[8][9] It has been shown to inhibit the SAC and induce apoptosis in various cancer cell lines.[8][10]                                 |  |
| TC Mps1 12 | Suppresses the growth of hepatocellular carcinoma (HCC) cells by inducing chromosomal instability and mitotic catastrophe, leading to apoptosis.[11][12]                                           |  |
| Compound-9 | A highly selective Mps1 inhibitor with an IC50 of 6.4 nM.[13][14] It has shown anti-cancer effects in gastric cancer cell lines, with sensitivity correlating with certain molecular subtypes.[15] |  |

## **Comparative Preclinical Data**

This section summarizes key quantitative data for various Mps1 inhibitors from preclinical studies.

**In Vitro Kinase Inhibitory Activity** 

| Inhibitor   | IC50 (nM) | Assay Conditions                          |
|-------------|-----------|-------------------------------------------|
| BAY 1161909 | <10       | Recombinant Mps1 kinase assay.[16]        |
| BAY 1217389 | <10       | Recombinant Mps1 kinase assay.[16]        |
| CFI-402257  | 1.2 ± 0.4 | Recombinant human Mps1<br>assay.[17]      |
| Reversine   | 2.8 - 6   | Full-length and kinase domain of Mps1.[8] |
| Compound-9  | 6.4       | Kinase assay.[13][14]                     |



In Vitro Anti-proliferative Activity

| Inhibitor            | Cell Line                             | GI50/IC50 (nM) |
|----------------------|---------------------------------------|----------------|
| CFI-402257           | HCT116 (Colon)                        | 15             |
| Ovarian Cancer Cells | 30                                    |                |
| Breast Cancer Cells  | 160[18]                               | _              |
| Compound-9           | Gastric Cancer Cell Lines (Sensitive) | <100[15]       |

# Signaling Pathways and Experimental Workflows Mps1 in the Spindle Assembly Checkpoint (SAC)

Mps1 plays a pivotal role in the SAC by phosphorylating its substrates at unattached kinetochores, leading to the recruitment of other checkpoint proteins and the formation of the Mitotic Checkpoint Complex (MCC). The MCC inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing the degradation of cyclin B1 and securin and delaying anaphase onset until all chromosomes are properly attached to the mitotic spindle.





Mps1 Signaling in the Spindle Assembly Checkpoint

Click to download full resolution via product page

Caption: Mps1's role in the Spindle Assembly Checkpoint pathway.





### **Experimental Workflow: Cell Viability Assay (MTT Assay)**

A common method to assess the anti-proliferative effects of Mps1 inhibitors is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.





Click to download full resolution via product page

Caption: A typical workflow for an MTT-based cell viability assay.



# Detailed Experimental Protocols Mps1 Kinase Assay (Generic Protocol)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against Mps1 kinase.

- Reagents and Materials:
  - Recombinant human Mps1 kinase
  - Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 1 mM DTT)
  - ATP
  - Mps1 substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)
  - Test inhibitor compound
  - ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
  - 96-well plates
- Procedure:
  - 1. Prepare serial dilutions of the test inhibitor in DMSO and then in kinase buffer.
  - 2. In a 96-well plate, add the kinase buffer, the Mps1 substrate, and the diluted inhibitor.
  - 3. Add the recombinant Mps1 kinase to initiate the reaction, excluding the negative control wells.
  - 4. Add ATP to all wells to start the kinase reaction.
  - 5. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
  - 6. Stop the reaction and measure the kinase activity using a detection reagent such as ADP- $Glo^{TM}$ , which quantifies the amount of ADP produced.



7. Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

### **Cell Viability Assay (MTT-based, Generic Protocol)**

This protocol describes a common method to evaluate the effect of Mps1 inhibitors on cancer cell proliferation.

- · Reagents and Materials:
  - Cancer cell line of interest
  - Complete cell culture medium
  - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
  - Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
  - 96-well cell culture plates
  - Test Mps1 inhibitor
- Procedure:
  - 1. Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
  - 2. Treat the cells with serial dilutions of the Mps1 inhibitor and a vehicle control (e.g., DMSO).
  - 3. Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
  - 4. Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
  - 5. Add the solubilization solution to each well to dissolve the formazan crystals.



- 6. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- 7. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 value.

#### **Xenograft Tumor Model (Generic Protocol)**

This protocol provides a general framework for assessing the in vivo efficacy of Mps1 inhibitors.

- Materials and Animals:
  - Immunocompromised mice (e.g., nude or SCID mice)
  - Human cancer cell line
  - Matrigel (optional)
  - Test Mps1 inhibitor formulated for in vivo administration
  - Calipers for tumor measurement
- Procedure:
  - 1. Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10<sup>6</sup> cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
  - 2. Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm<sup>3</sup>), randomize the mice into treatment and control groups.
  - 3. Administer the Mps1 inhibitor to the treatment group according to a predetermined dose and schedule (e.g., daily oral gavage). The control group receives the vehicle.
  - 4. Measure tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
  - 5. Monitor the body weight and general health of the mice as indicators of toxicity.
  - 6. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).



7. Evaluate the anti-tumor efficacy by comparing the tumor growth in the treated group to the control group.

#### Conclusion

Mps1 inhibitors represent a promising class of targeted therapies for a range of cancers. The clinical candidates have demonstrated encouraging, albeit early, signs of efficacy, particularly in combination with taxanes. Preclinical research continues to uncover novel Mps1 inhibitors and further elucidates the mechanisms underlying their anti-tumor activity. The data and protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the comparison of existing inhibitors and the development of new therapeutic strategies targeting the spindle assembly checkpoint.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. | BioWorld [bioworld.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Phase I Study of an MPS1 Inhibitor (BAY 1217389) in Combination with Paclitaxel Using a Novel Randomized Continual Reassessment Method for Dose Escalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. targetedonc.com [targetedonc.com]
- 6. icr.ac.uk [icr.ac.uk]
- 7. BOS172722 / Boston Pharma [delta.larvol.com]
- 8. Dissecting the role of MPS1 in chromosome biorientation and the spindle checkpoint through the small molecule inhibitor reversine PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]



- 10. Reversine, a selective MPS1 inhibitor, induced autophagic cell death via diminished glucose uptake and ATP production in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TC Mps1 12, a novel Mps1 inhibitor, suppresses the growth of hepatocellular carcinoma cells via the accumulation of chromosomal instability PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TC Mps1 12, a novel Mps1 inhibitor, suppresses the growth of hepatocellular carcinoma cells via the accumulation of chromosomal instability PMC [pmc.ncbi.nlm.nih.gov]
- 13. dentifying Anti-cancer Effects and Exploring the Mechanism of an MPS1/TTK Inhibitor in Gastric Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identifying Anti-cancer Effects and Exploring the Mechanism of an MPS1/TTK Inhibitor in Gastric Cancer [e-crt.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. CFI-402257, a TTK inhibitor, effectively suppresses hepatocellular carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Mps1 inhibitors in clinical trials and preclinical data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606552#mps1-inhibitors-in-clinical-trials-and-preclinical-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com